molecular formula C21H23NO4 B11013030 (2E)-1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one

(2E)-1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one

Cat. No.: B11013030
M. Wt: 353.4 g/mol
InChI Key: NQUCNDUILYDYCH-CMDGGOBGSA-N
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Description

(E)-1-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPEN-1-ONE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a combination of isoquinoline and trimethoxyphenyl groups, which contribute to its distinct chemical behavior and potential utility in research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPEN-1-ONE typically involves multi-step organic reactions. One common method includes the condensation of 3,4,5-trimethoxybenzaldehyde with 3,4-dihydroisoquinoline under basic conditions to form the desired product. The reaction is often carried out in the presence of a base such as potassium carbonate in an organic solvent like ethanol, followed by purification through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated purification systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

(E)-1-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPEN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, or nitrating agents can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted isoquinoline derivatives.

Scientific Research Applications

(E)-1-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPEN-1-ONE has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which (E)-1-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPEN-1-ONE exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s isoquinoline moiety can bind to specific sites on proteins, modulating their activity and influencing various biochemical pathways. This interaction can lead to changes in cellular processes, making the compound useful for studying signal transduction and other cellular mechanisms.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-1-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPEN-1-ONE is unique due to its combination of isoquinoline and trimethoxyphenyl groups, which confer distinct chemical and biological properties. Unlike simpler compounds, its complex structure allows for a wide range of interactions and applications, making it a valuable tool in both research and industrial contexts.

Properties

Molecular Formula

C21H23NO4

Molecular Weight

353.4 g/mol

IUPAC Name

(E)-1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one

InChI

InChI=1S/C21H23NO4/c1-24-18-12-15(13-19(25-2)21(18)26-3)8-9-20(23)22-11-10-16-6-4-5-7-17(16)14-22/h4-9,12-13H,10-11,14H2,1-3H3/b9-8+

InChI Key

NQUCNDUILYDYCH-CMDGGOBGSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)N2CCC3=CC=CC=C3C2

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=CC(=O)N2CCC3=CC=CC=C3C2

solubility

46.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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